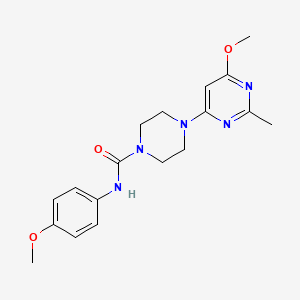

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Description

4-(6-Methoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a 6-methoxy-2-methylpyrimidin-4-yl substituent at the 4-position of the piperazine ring and a 4-methoxyphenyl group attached to the carboxamide nitrogen. This compound belongs to a class of molecules widely explored in medicinal chemistry due to their modular structure, which allows for systematic modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-13-19-16(12-17(20-13)26-3)22-8-10-23(11-9-22)18(24)21-14-4-6-15(25-2)7-5-14/h4-7,12H,8-11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRKHLPYKBPAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule notable for its complex structure, which includes a piperazine core, a pyrimidine moiety, and methoxy-substituted phenyl groups. This article explores its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.39 g/mol

- Structural Features :

- Piperazine ring

- Methoxy and methyl substitutions on the pyrimidine and phenyl groups

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. Its structural components may interact with biological targets involved in the pathogenesis of tuberculosis.

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| 4-(5-Methylpyridin-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | Structure | Methyl group on pyridine; potential neuroprotective effects | Moderate antibacterial |

| 4-(6-Chloro-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide | Structure | Chlorine substitution; enhanced antibacterial activity | Strong antibacterial against Gram-positive bacteria |

| 4-(6-Methoxypyrimidin-4-yl)-N-(4-hydroxyphenyl)piperazine-1-carboxamide | Structure | Hydroxy group increases solubility; explored for anti-inflammatory properties | Anti-inflammatory effects |

The exact biochemical pathways affected by This compound are not fully elucidated. However, it is hypothesized that the compound may inhibit key enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis. The presence of methoxy groups likely enhances its lipophilicity, influencing its pharmacokinetic properties and allowing better penetration into bacterial cells.

Case Studies and Research Findings

- Anti-Tubercular Activity : A study demonstrated that derivatives of similar piperazine compounds showed effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties ( ).

- Comparative Studies : Research comparing various piperazine derivatives revealed that modifications in substituents significantly affect their biological activity. For instance, compounds with electron-donating groups exhibited enhanced antibacterial effects ( ).

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest that the introduction of methoxy and methyl groups can improve absorption and bioavailability, making them suitable candidates for drug development targeting infectious diseases ( ).

Comparison with Similar Compounds

4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide ()

- Key Differences: The pyrimidine ring in this compound is substituted with a dimethylamino group at the 4-position and a methyl group at the 6-position, compared to the methoxy and methyl groups at the 6- and 2-positions, respectively, in the target compound.

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) ()

- Key Differences : BCTC substitutes the pyrimidine ring with a 3-chloropyridinyl group and replaces the 4-methoxyphenyl with a 4-tert-butylphenyl group.

- Functional Impact : BCTC is a potent TRPM8 inhibitor (IC₅₀ ~10 nM), highlighting the importance of chloropyridinyl and bulky tert-butyl groups in TRPM8 antagonism. The absence of these groups in the target compound suggests divergent pharmacological targets.

Piperazine-1-carboxamides with Quinazolinone Substituents

N-(4-Methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A18, )

- Key Differences: The pyrimidine ring is replaced with a bicyclic quinazolinone-methyl group.

- Physicochemical Properties: Property Target Compound (Pyrimidine) A18 (Quinazolinone) Melting Point (°C) Not reported 184.9–186.9 Molecular Weight (g/mol) ~356 (estimated) 394.4

Halogen-Substituted Derivatives

N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6, )

- Key Differences : A chlorine atom substitutes the methoxy group.

- Physicochemical Comparison: Property Target Compound (4-OCH₃) A6 (4-Cl) Melting Point (°C) Not reported 189.8–191.4 Yield (%) Not reported 48.1

Serotonin Receptor Antagonists

p-MPPI and p-MPPF ()

- Key Differences : These compounds feature a 2-methoxyphenyl group on the piperazine ring and iodobenzamido (p-MPPI) or fluorobenzamido (p-MPPF) substituents.

- Functional Data :

Compound 5-HT₁ₐ Receptor ID₅₀ (mg/kg) Selectivity Over Other Receptors p-MPPI ~3 (forepaw treading) High selectivity for 5-HT₁ₐ p-MPPF ~0.7 Similar to p-MPPI - Structural Insight : The carboxamide linker in the target compound may similarly enhance receptor selectivity, as seen in p-MPPI/p-MPPF.

Dopamine D3 Receptor Ligands ()

N-(3-Fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides

- Key Differences : These compounds retain the 2-methoxyphenyl-piperazine motif but incorporate a butyl linker and fluorophenyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.